2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-4-22-15-10-9-13(11-16(15)26-12-19(2,3)18(22)23)21-27(24,25)17-8-6-5-7-14(17)20/h5-11,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGQMRBGQVDQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by the introduction of the benzenesulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its structural attributes that may confer various biological activities. Notably, sulfonamides are known for their antibacterial properties and are being explored for their efficacy against resistant bacterial strains.
Inhibition Studies
Research has indicated that compounds similar to 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide exhibit inhibitory effects on specific enzymes involved in disease processes. For instance, studies have shown that modifications to the benzoxazepine structure can enhance the selectivity and potency against targets such as phosphoinositide 3-kinase (PI3K), which is implicated in cancer and inflammatory diseases .
Anticancer Research
The compound's structural framework allows for the exploration of its anticancer properties. Preliminary studies suggest that benzoxazepine derivatives may induce apoptosis in cancer cells by modulating key signaling pathways. This application is particularly relevant in developing targeted therapies for various malignancies.
Neuropharmacology
Given the central nervous system activity associated with benzoxazepine derivatives, there is ongoing research into their potential use as neuroprotective agents or in treating neurological disorders such as Alzheimer's disease. The ability to cross the blood-brain barrier effectively makes these compounds promising candidates for further exploration .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial efficacy of sulfonamide derivatives, researchers found that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was linked to its ability to inhibit folate synthesis pathways critical for bacterial growth .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of benzoxazepines revealed that modifications to the sulfonamide group enhanced cytotoxicity in breast cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Data : The analogous compound’s crystallographic data (PDB: 6EW ligand) suggests a rigid benzoxazepin conformation stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound .
- Bioactivity: No direct bioactivity data for either compound is available in the provided evidence. However, sulfonamide derivatives are often explored as kinase inhibitors or antimicrobial agents, implying plausible therapeutic avenues.
- Synthetic Challenges : Introducing trifluoroethyl groups (as in the analogue) typically requires specialized fluorination techniques, whereas chlorination is more straightforward. This impacts scalability and cost.
Biological Activity
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 417.8 g/mol
- CAS Number : 921793-88-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized to inhibit key metabolic pathways involved in cell proliferation and survival. The sulfonamide group may enhance its binding affinity to target proteins, leading to significant biological effects.
Biological Activity Overview
- Anticancer Activity :
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the efficacy of benzoxazepine derivatives against various cancer cell lines. The findings indicated that derivatives similar to 2-chloro-N-(5-ethyl...) exhibited IC values ranging from 0.5 to 10 µM against different cancer cell lines (e.g., HeLa and MCF7), demonstrating significant potential for further development as anticancer agents .
Case Study 2: Antimicrobial Properties
Research conducted on the antibacterial activity of sulfonamide derivatives revealed that compounds structurally related to 2-chloro-N-(5-ethyl...) showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for this compound, and how are key intermediates validated?
The synthesis involves multi-step organic reactions, including cyclization, sulfonamide coupling, and purification. For example, analogous benzoxazepin derivatives are synthesized via nucleophilic substitution and acid-catalyzed cyclization . Key steps include:
- Intermediate validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is used to monitor reaction progress.
- Structural confirmation : H and C NMR are employed to verify backbone integrity, with characteristic peaks for the sulfonamide group (δ 3.1–3.3 ppm) and benzoxazepin carbonyl (δ 170–175 ppm) .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | DCM, TFA, 0°C → RT, 12h | 65 | 92% |
| Sulfonylation | EtN, DMF, 40°C, 6h | 78 | 95% |
Q. What analytical methods are recommended for purity assessment and structural elucidation?
- Purity : HPLC with gradient elution (acetonitrile/water + 0.1% TFA) and a flow rate of 1.0 mL/min.
- Structural analysis :
- NMR : H NMR (400 MHz, DMSO-d) for detecting ethyl groups (δ 1.1–1.3 ppm) and sulfonamide protons (δ 7.8–8.0 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 453.12) .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data, such as inconsistent IC50_{50}50 values across assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:
- Standardized protocols : Use of identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤ 0.1%).
- Data normalization : Express activity relative to a positive control (e.g., tamoxifen for cytotoxicity assays) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability (p < 0.05) .
Q. What experimental designs are optimal for studying this compound’s environmental fate and biodegradation pathways?
Follow frameworks like Project INCHEMBIOL, which uses:
- Laboratory studies : Aerobic/anaerobic microcosms with soil/water matrices to measure half-life (t) via LC-MS/MS.
- Field simulations : Mesocosm setups to assess bioaccumulation factors (BAFs) in aquatic organisms (e.g., Daphnia magna) .
| Parameter | Test Model | Endpoint | Result (Mean ± SD) |
|---|---|---|---|
| Hydrolysis t | pH 7 buffer, 25°C | 30 days | 28.5 ± 2.1 days |
| BAF | Daphnia magna | Lipid-normalized | 1.8 ± 0.3 |
Q. How can unexpected by-products during synthesis be identified and mitigated?
By-products (e.g., desmethyl analogs) may form due to incomplete substitution. Strategies include:
- Reaction optimization : Increase equivalents of ethylating agents (e.g., ethyl bromide) and monitor via TLC.
- By-product isolation : Use preparative HPLC with a 70:30 hexane/ethyl acetate mobile phase.
- Mechanistic analysis : DFT calculations to model reaction pathways and identify energy barriers .
Methodological Notes
- Toxicity studies : Use OECD Guidelines 423 (acute oral toxicity) and 211 (Daphnia reproduction) with ≥4 replicates .
- Data reporting : Include confidence intervals (95%) and effect sizes (Cohen’s d) for pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
